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Artabonatine E

Cat. No.: B1246539
M. Wt: 337.3 g/mol
InChI Key: XQRHNHOKGFBPFH-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Artabonatine E within the Tetrahydroisoquinoline and Aporphine (B1220529) Alkaloid Families

The structural foundation of this compound places it within the large and diverse family of tetrahydroisoquinoline (THIQ) alkaloids. ontosight.ainih.gov THIQ alkaloids are characterized by a tetrahydroisoquinoline core structure and are found across numerous plant families. nih.govacs.org

Within this broad family, this compound is a member of the aporphine alkaloid subgroup. ontosight.ai Aporphines are a significant class of isoquinoline (B145761) alkaloids distinguished by a tetracyclic core, specifically the 4H-dibenzo[de,g]quinoline framework. ontosight.ainih.gov The biosynthesis of these complex structures generally originates from benzyltetrahydroisoquinoline precursors, such as the key intermediate (S)-reticuline, which itself is derived from dopamine (B1211576) and p-hydroxyphenylacetaldehyde. nih.govresearchgate.net

This compound is further specialized as an oxazoloaporphine alkaloid. acs.orgnih.gov This classification denotes the presence of an oxazole (B20620) ring fused to the aporphine skeleton, a structural feature that distinguishes it from other aporphine alkaloids.

Significance of Natural Products from the Annonaceae Genus in Chemical Research

The Annonaceae family, to which the genus Artabotrys belongs, is a prolific source of structurally diverse secondary metabolites, making it a focal point in natural product chemistry. scielo.brscielo.br This plant family is recognized for producing a wide array of chemical compounds, including terpenoids, flavonoids, steroids, and most notably, alkaloids. scielo.brnih.gov

Isoquinoline alkaloids are particularly abundant in the Annonaceae family, with approximately 500 different alkaloids identified from its various species. scielo.brresearchgate.net The genus Artabotrys itself is known to produce a variety of alkaloids. researchgate.net The rich chemical diversity of the Annonaceae family has led to the discovery of compounds with a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, underscoring its importance in the search for new bioactive molecules. nih.govekb.eg

Overview of Research Focus on this compound

Research on this compound has primarily centered on its isolation and structural characterization. The compound was identified as a novel oxazoloaporphine during phytochemical investigations of Artabotrys uncinatus. acs.orgnih.govacs.org Its molecular structure was determined using spectroscopic techniques, including NMR and mass spectrometry. acs.orgacs.org

Subsequent synthetic studies on related 7-oxygenated aporphines have led to a re-evaluation of its stereochemistry. Research involving a diastereoselective reductive acid-mediated cyclization suggested that the configuration of related compounds, and likely this compound, is a syn-isomer, revising a previously proposed anti-configuration. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15NO5 B1246539 Artabonatine E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15NO5

Molecular Weight

337.3 g/mol

IUPAC Name

(14S,22S)-7-methoxy-3,5,13-trioxa-11-azahexacyclo[9.9.2.02,6.08,21.014,22.015,20]docosa-1,6,8(21),15,17,19-hexaen-12-one

InChI

InChI=1S/C19H15NO5/c1-22-16-11-6-7-20-14-12(11)13(17-18(16)24-8-23-17)9-4-2-3-5-10(9)15(14)25-19(20)21/h2-5,14-15H,6-8H2,1H3/t14-,15-/m0/s1

InChI Key

XQRHNHOKGFBPFH-GJZGRUSLSA-N

Isomeric SMILES

COC1=C2C(=C3C4=CC=CC=C4[C@H]5[C@@H]6C3=C1CCN6C(=O)O5)OCO2

Canonical SMILES

COC1=C2C(=C3C4=CC=CC=C4C5C6C3=C1CCN6C(=O)O5)OCO2

Synonyms

artabonatine E

Origin of Product

United States

Isolation and Source Identification Methodologies of Artabonatine E

Botanical Source Identification of Artabotrys uncinatus (Syn. Arabotrys hexapetalus, Artabotrys odoratissimus)

Artabonatine E was first isolated from the plant species Artabotrys uncinatus. nih.govacs.org However, there is significant taxonomic discussion surrounding this name. The accepted botanical name for this plant is Artabotrys hexapetalus (L.f.) Bhandari. nih.gov Artabotrys uncinatus and Artabotrys odoratissimus are widely recognized as synonyms for A. hexapetalus. nih.govasianplant.nettheferns.infoefloraofgandhinagar.iniisc.ac.in This clarification is essential for accurate scientific communication and research. nih.gov

Artabotrys hexapetalus belongs to the Annonaceae family, commonly known as the custard apple family. wikipedia.org It is a woody, climbing shrub that can grow up to 10 meters tall. asianplant.net A distinguishing feature of the plant is its hooked inflorescences, which allow it to climb. asianplant.netefloraofgandhinagar.in The leaves are oblong to broadly lanceolate, and the plant produces highly fragrant greenish-yellow flowers. asianplant.netuconn.edu Native to Southern India and Sri Lanka, it is now found across China, and Southeast Asia, where it is often cultivated as an ornamental plant for its aromatic flowers. nih.govasianplant.net

Taxonomic Classification Name
Accepted Name Artabotrys hexapetalus (L.f.) Bhandari nih.gov
Synonym Artabotrys uncinatus (Lam.) Merr. nih.govefloraofgandhinagar.inilri.org
Synonym Artabotrys odoratissimus R.Br. nih.govasianplant.netefloraofgandhinagar.in
Synonym Annona hexapetala L.f. asianplant.netiisc.ac.in
Synonym Annona uncinata Lam. asianplant.netiisc.ac.in

Extraction Techniques from Plant Material for Alkaloid Isolation

The initial step in isolating this compound involves extracting the total alkaloidal content from the plant material, typically the stems, leaves, or roots. nih.gov This process is designed to separate the desired compounds from the solid plant matrix.

Conventional extraction of alkaloids relies on the principles of solubility. Alkaloids exist in plants as either free bases or as salts. jocpr.com Their solubility characteristics differ significantly in these two forms. Free-base alkaloids are generally soluble in organic solvents with low polarity, such as chloroform and ether, but sparingly soluble in water. lifeasible.com Conversely, alkaloid salts are typically soluble in water and alcohols like methanol and ethanol. jocpr.comlifeasible.com

This duality is exploited in acid-base extraction methods. The plant material can be treated with an acidic aqueous solution to convert the alkaloids into their salt forms, which then dissolve in the water. Alternatively, the material can be made alkaline to liberate the free bases, which are then extracted using an organic solvent. slideshare.net Studies on Artabotrys hexapetalus have utilized various solvents, including petroleum ether, dichloromethane, and ethanol, to extract its chemical constituents. researchgate.net

Solvent Type Alkaloid Form Extracted Advantages Disadvantages
Acidic Water Alkaloid SaltsGood for initial extraction of salts.Extracts many water-soluble impurities (sugars, proteins). jocpr.com
Alcohols (Methanol, Ethanol) Both Free Bases and SaltsCan extract both forms of alkaloids.May extract more fat-soluble impurities. jocpr.com
Chlorinated Solvents (Chloroform, Dichloromethane) Free BasesGood selectivity for free bases.Higher solvent cost and potential environmental concerns. jocpr.com
Ethers (Petroleum Ether) Free BasesEffective for defatting and extracting non-polar compounds.High volatility and flammability.

In response to environmental concerns over the use of toxic organic solvents, several modern "green" extraction techniques have been developed. These methods aim to reduce solvent consumption, shorten extraction times, and increase efficiency. insightsjhr.comresearchgate.net

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, causing cell walls to rupture and release the target compounds more efficiently. mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates high local pressures and temperatures, enhancing solvent penetration and compound extraction. insightsjhr.comresearchgate.net

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By adjusting pressure and temperature, the solvating power of the fluid can be precisely controlled, allowing for selective extraction. This method is notable for being solvent-free in the final product. insightsjhr.comresearchgate.net

Natural Deep Eutectic Solvents (NADES): NADES are mixtures of natural compounds (like choline chloride, lactic acid, or proline) that form a liquid with a low melting point. researchgate.netnih.gov They are considered environmentally friendly and have shown high efficiency in extracting aporphine (B1220529) alkaloids, the broader class to which this compound belongs. nih.gov

Technique Principle Key Advantages
MAE Microwave energy heating mdpi.comReduced extraction time and solvent volume.
UAE Acoustic cavitation researchgate.netIncreased efficiency, suitable for heat-sensitive compounds.
SFE Supercritical fluid solvent insightsjhr.comHigh selectivity, no residual organic solvent.
NADES Green, biodegradable solvents nih.govEco-friendly, high extraction efficiency for certain alkaloids. researchgate.net

Chromatographic Separation Techniques for this compound Purification

Following extraction, the resulting crude mixture contains numerous compounds. Chromatographic techniques are essential to separate and purify this compound from this complex extract. semanticscholar.org

Column chromatography is a fundamental and widely used technique for the preparative-scale purification of compounds from natural extracts. column-chromatography.comrjptonline.org The process involves passing the crude extract (the mobile phase) through a column packed with a solid adsorbent (the stationary phase), typically silica gel or alumina. semanticscholar.orgresearchgate.net

The separation is based on the differential affinities of the various compounds for the stationary and mobile phases. semanticscholar.org Compounds that have a stronger affinity for the stationary phase move down the column more slowly, while those with a higher affinity for the mobile phase travel more quickly. By systematically changing the polarity of the solvent system (gradient elution), different compounds can be eluted from the column at different times and collected as separate fractions. researchgate.net For alkaloid separation, Sephadex LH-20 is also a common stationary phase. nih.gov This technique has high resolving power and is scalable, making it suitable for isolating bioactive compounds from raw extracts. column-chromatography.com

Thin Layer Chromatography (TLC) is an indispensable analytical tool used in conjunction with column chromatography. nih.gov It is employed to monitor the separation process and analyze the fractions collected from the column. researchgate.net

A small amount of each fraction is spotted onto a TLC plate (a glass or aluminum sheet coated with a thin layer of silica gel). The plate is then placed in a chamber containing a suitable solvent system. As the solvent moves up the plate, it separates the compounds in each spot. researchgate.net

By comparing the resulting chromatograms under UV light or with staining reagents, researchers can:

Determine which fractions contain the desired compound (this compound).

Combine fractions that show a similar profile, indicating they contain the same pure compound. mdpi.com

Assess the purity of the isolated compound.

Optimize the solvent system for the larger-scale column chromatography separation. nih.govresearchgate.net

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that circumvents the use of a solid support matrix, thereby eliminating irreversible sample adsorption. This method is particularly advantageous for the separation of natural products like alkaloids, which are often present in complex mixtures and in low concentrations. HSCCC offers high recovery rates and the capacity for large injection volumes, making it an efficient method for preparative-scale separation.

The successful separation of alkaloids using HSCCC is highly dependent on the selection of an appropriate two-phase solvent system. The partition coefficient (K) of the target compounds in the solvent system is a critical factor for achieving optimal separation. For instance, in the separation of aporphine alkaloids from the leaves of Nelumbo nucifera, a two-phase solvent system of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v) was successfully employed. This yielded several aporphine alkaloids with high purity in a single-step separation. nih.gov

Similarly, pH-zone refining countercurrent chromatography, a mode of HSCCC, has been effectively used to isolate aporphine alkaloids from Triclisia dictyophylla. This technique utilizes a retainer in the stationary phase and an eluter in the mobile phase to create a pH gradient, which facilitates the separation of ionizable compounds like alkaloids. epa.gov

The table below illustrates the application of HSCCC in the separation of various aporphine alkaloids from natural sources, a methodology that would be applicable for the isolation of this compound.

Plant SourceTarget AlkaloidsSolvent SystemPurity Achieved
Nelumbo nucifera2-hydroxy-1-methoxyaporphinen-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v)95.1%
pronuciferine"96.8%
nuciferine (B1677029)"98.9%
roemerine (B1679503)"97.4%
Triclisia dictyophyllalirioferineethyl acetate-n-butanol-water (5:5:10, v/v) with triethylamine and hydrochloric acidNot specified
biscocsarmine"Not specified
cocsarmine"Not specified

This data is based on research on similar aporphine alkaloids and is presented to demonstrate the utility of the HSCCC technique.

Advanced Chromatographic Systems for Purity Assessment

Following isolation, the purity of a compound must be rigorously assessed. Advanced chromatographic systems, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), are the gold standard for this purpose.

HPLC is widely used for the quantitative analysis of aporphine alkaloids. For example, an HPLC method was developed to determine the principal alkaloids in the roots of Caulophyllum thalictroides, where the purity and identity of the alkaloid peaks were confirmed using a diode array detector. nih.gov Another study developed and validated an HPLC-UV-MS method for the separation and quantification of major aporphines in Cassytha filiformis, demonstrating the method's sensitivity and accuracy. researchgate.net

More recently, UHPLC coupled with high-resolution mass spectrometry, such as Quadrupole-Exactive Orbitrap/MS, has become a powerful tool for the comprehensive identification of alkaloids in complex plant extracts. This technique offers high sensitivity, selectivity, and efficiency. A systematic method using UHPLC-Q-Exactive Orbitrap/MS was established for the identification of aporphine alkaloids in Sabia schumanniana. This approach allowed for the identification of 70 aporphine alkaloids based on their precise mass, retention times, and fragmentation patterns. mdpi.comnih.gov Such a system would be highly effective in confirming the purity of isolated this compound and identifying any co-eluting impurities.

The following table summarizes the application of advanced chromatographic systems for the analysis and purity assessment of aporphine alkaloids.

Analytical MethodPlant SourceAlkaloids AnalyzedKey Findings
HPLC with DADCaulophyllum thalictroidesPrincipal aporphine alkaloidsPurity and identity of peaks confirmed.
HPLC-UV-MSCassytha filiformisMajor aporphine alkaloids (e.g., cassythine)Sensitive and accurate quantification with detection limits in the µg/mL range.
UHPLC-Q-Exactive Orbitrap/MSSabia schumanniana70 aporphine alkaloidsPutative identification based on precise mass, retention time, and MSn spectra.

This data is based on research on similar aporphine alkaloids and is presented to demonstrate the utility of advanced chromatographic techniques for purity assessment.

Structural Elucidation and Stereochemical Investigations of Artabonatine E

Spectroscopic Methodologies for Structural Assignment

The foundational analysis of Artabonatine E's structure relied on several key spectroscopic methods. These techniques probe different aspects of the molecule's physical and chemical properties to piece together its structure. The structure was primarily determined using NMR and mass spectral data. psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy was instrumental in defining the carbon-hydrogen framework of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR, specifically ¹H NMR (proton NMR), provided the initial map of the proton environments within this compound. The chemical shifts (δ), coupling constants (J), and multiplicities of the proton signals gave crucial clues about the nature of the aromatic and aliphatic protons and their neighboring atoms.

For instance, the ¹H NMR spectrum of this compound showed characteristic signals for an aporphine-type structure. Key signals included a doublet of doublets at δ 8.24 for the H-11 proton and signals for a methylenedioxy group at δ 6.13 and 6.01. The presence of a methoxy (B1213986) group was indicated by a singlet at δ 4.03.

Two-dimensional (2D) NMR experiments, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), were vital for establishing the stereochemistry. The NOESY spectrum reveals through-space interactions between protons that are in close proximity, which helps in determining their relative orientation. In the case of this compound, NOESY data confirmed the specific spatial arrangement of the protons, which was essential for elucidating the final structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-118.24dd8.2, 1.2
H-87.51-7.45m
H-107.51-7.45m
H-97.34td8.1, 1.2
OCH₂O6.13d1.6
OCH₂O6.01d1.6
H-75.60d7.6
H-6a4.66d7.6
OMe-34.03s
H-5b3.66m
H-5a3.41m
H-4b2.40m
H-4a2.38m
Data sourced from Wu et al., 2001.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. researchgate.net It provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns. schweizerbart.de

For this compound, High-Resolution Electron Impact Mass Spectrometry (HREIMS) was employed. This technique established the molecular formula as C₁₉H₁₅NO₅ based on the measured molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 337.0948, which was in close agreement with the calculated value of 337.0950. Electron Impact Mass Spectrometry (EIMS) provided further structural information through its characteristic fragmentation pattern, showing significant fragments at m/z 309, 293, 265, 163, and 89. This data corroborated the proposed molecular structure derived from NMR analysis.

Table 2: Mass Spectrometry Data for this compound
TechniqueIon/Fragmentm/z (Observed)Formula (from HREIMS)m/z (Calculated)Relative Intensity (%)
HREIMS[M]⁺337.0948C₁₉H₁₅NO₅337.0950-
EIMS[M]⁺337100
EIMSFragment3091
EIMSFragment29347
EIMSFragment26523
EIMSFragment16333
EIMSFragment8945
Data sourced from Wu et al., 2001.

Ultraviolet (UV) and Infrared (IR) Spectroscopy Contributions

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information about the electronic and vibrational properties of a molecule, respectively.

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which is related to the electronic transitions within its chromophores. researchgate.net The UV spectrum of this compound, recorded in ethanol, displayed absorption maxima (λmax) at 244, 264, and 325 nm. These absorptions are characteristic of the extended conjugated system present in the aporphine (B1220529) alkaloid core.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching and bending of bonds). mdpi.com This technique is particularly useful for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound showed absorption bands at 1740, 1060, and 920 cm⁻¹. The band at 1740 cm⁻¹ is indicative of a carbonyl group (C=O) stretching vibration, while the bands at 1060 and 920 cm⁻¹ are consistent with the presence of ether linkages and the methylenedioxy group, respectively.

Chiroptical Methods for Stereochemical Assignment

While NMR can define relative stereochemistry, determining the absolute configuration of a chiral molecule requires other specialized techniques. Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are essential for this purpose. wikipedia.orgnih.gov

For this compound, the absolute configuration was confirmed using circular dichroism (CD) analysis. muni.cz CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, and by comparing the experimental spectrum to theoretical calculations or known compounds, the absolute stereochemistry can be assigned with confidence. cas.czwikipedia.org This technique was crucial in definitively establishing the absolute spatial arrangement of the atoms in this compound.

X-ray Crystallography as a Definitive Structural Determination Tool

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a crystalline compound. anton-paar.com This technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the substance. By analyzing the angles and intensities of the diffracted beams, a precise three-dimensional map of the electron density within the molecule can be generated, revealing the exact positions of all atoms in space, as well as bond lengths and angles. anton-paar.com

Computational Methods in Support of Structural and Stereochemical Analysis

The definitive determination of a complex natural product's three-dimensional structure, including its stereochemistry, often requires the integration of spectroscopic data with advanced computational methods. In the case of aporphine alkaloids like this compound, computational chemistry provides indispensable tools to interpret experimental data and assign the correct configuration.

One of the most powerful techniques for determining the absolute configuration of chiral molecules is the comparison of experimental Electronic Circular Dichroism (ECD) spectra with spectra predicted by quantum chemical calculations. nih.gov Time-Dependent Density Functional Theory (TDDFT) has become a standard and reliable method for this purpose. nih.govacs.org The process involves first performing a conformational search of the proposed molecular structure to identify the most stable, low-energy conformers. Subsequently, the ECD spectrum for each significant conformer is calculated using TDDFT. The individual spectra are then averaged based on the Boltzmann population of each conformer to generate a final theoretical spectrum. This computed spectrum is then compared with the experimentally measured ECD spectrum of the natural product. A good agreement between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nih.gov

In addition to ECD calculations, computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the expected ¹H and ¹³C NMR chemical shifts for different possible isomers or diastereomers of a molecule, researchers can compare this theoretical data with the experimental NMR data obtained from the isolated compound. researchgate.net A close match between the calculated and observed NMR data provides strong supportive evidence for a particular relative stereochemistry. This comparative approach was instrumental in the structural revision of related aporphine alkaloids. acs.org

Computational Method Purpose in Structural Elucidation Relevant Application
Conformational Analysis (e.g., MMFF94) To identify all possible low-energy spatial arrangements (conformers) of the molecule. nih.govA necessary first step before ECD or NMR calculations to ensure all relevant structures are considered. nih.gov
Time-Dependent Density Functional Theory (TDDFT) To calculate the theoretical Electronic Circular Dichroism (ECD) spectrum for a proposed structure. nih.govacs.orgComparison with the experimental ECD spectrum to determine the absolute configuration of the chiral centers. acs.org
NMR Chemical Shift Calculation (e.g., using DFT) To predict the ¹H and ¹³C NMR chemical shifts for a potential structure or its isomers. researchgate.netComparison with experimental NMR data to confirm the relative stereochemistry and overall carbon skeleton. acs.org

Reassignment and Confirmation of Relative and Absolute Configuration

This compound was first isolated from the plant Artabotrys uncinatus and identified as a new oxazoloaporphine alkaloid based on spectroscopic data, primarily from NMR and mass spectrometry. acs.orgacs.orgnih.gov The initial structural elucidation established its planar structure and the connectivity of its atoms. However, the relative and absolute stereochemistry of aporphine alkaloids possessing substituents at the C-6a and C-7 positions has been a subject of revision in the literature.

Initially, many 7-oxygenated aporphine alkaloids were assigned an anti-configuration for the protons at these stereocenters. newdrugapprovals.org Following this trend, this compound was implicitly considered to have this anti-relationship.

Subsequent synthetic studies on other members of this family, specifically (-)-artabonatine A, have led to a critical reassessment of this stereochemical assignment. acs.orgnewdrugapprovals.org Research involving a diastereoselective, acid-mediated cyclization followed by palladium-catalyzed ortho-arylation successfully synthesized various 7-oxygenated aporphine alkaloids. newdrugapprovals.org During this work, it was discovered that the spectroscopic data (specifically ¹H and ¹³C NMR) and the specific optical rotation of the synthetic product corresponding to (-)-artabonatine A matched the natural product only when it possessed a syn-diastereomeric relationship. acs.org

This revision of (-)-artabonatine A's structure had direct implications for other structurally related compounds. researchgate.net Due to the close biosynthetic and structural relationship between these alkaloids, it was concluded that (-)-artabonatine E also likely possesses a syn-configuration between the H-6a and H-7 protons, rather than the previously assumed anti-configuration. acs.orgacs.orgnewdrugapprovals.org This reassignment highlights the power of total synthesis in definitively confirming or revising the structures of complex natural products initially proposed by spectroscopic means alone.

Stereochemical Feature Originally Proposed Configuration Revised/Confirmed Configuration Basis for Revision
Relative Stereochemistry at C-6a and C-7 anti (inferred from related compounds) newdrugapprovals.orgsyn acs.orgnewdrugapprovals.orgSynthesis and spectroscopic comparison of the related alkaloid (-)-artabonatine A, which showed that the natural product was the syn-isomer. acs.org
Absolute Configuration (4bS, 9cS) Likely requires confirmation based on the revised syn relative stereochemistry.The revision of the relative stereochemistry necessitates a re-evaluation, likely through total synthesis or dedicated TDDFT-ECD analysis of the correct syn-isomer. acs.orgnewdrugapprovals.org

Biosynthetic Pathway Hypotheses and Enzyme Investigations

Proposed Precursors in Artabonatine E Biosynthesis

The biosynthesis of all benzylisoquinoline alkaloids, including the aporphine (B1220529) subclass to which this compound belongs, originates from two molecules of the amino acid L-tyrosine. egpat.com The pathway commences with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from tyrosine, in a Pictet-Spengler reaction. frontiersin.orgacs.org This initial step is catalyzed by the enzyme norcoclaurine synthase (NCS) to produce the first key intermediate, (S)-norcoclaurine. acs.orgresearchgate.net

Following this initial cyclization, a series of tailoring reactions, including O-methylations, N-methylation, and hydroxylation, modify the (S)-norcoclaurine scaffold. These sequential modifications lead to the formation of (S)-reticuline, a pivotal branch-point intermediate in the biosynthesis of a vast array of BIA structural types. acs.orgoup.comfrontiersin.org The presence of reticuline (B1680550) has been confirmed in Artabotrys species, underscoring its role as a central precursor in the genus. From this critical juncture, pathways diverge to form various alkaloid classes. For aporphine alkaloids like this compound, (S)-reticuline is the proposed direct precursor to the characteristic tetracyclic core structure. oup.comacs.org

Table 1: Proposed Precursors in the Biosynthesis of the this compound Backbone

PrecursorRole in Biosynthesis
L-Tyrosine The primary amino acid starting material. egpat.com
Dopamine A tyrosine-derived intermediate that forms the isoquinoline (B145761) portion of the core structure. frontiersin.org
4-Hydroxyphenylacetaldehyde (4-HPAA) A tyrosine-derived aldehyde that forms the benzyl (B1604629) portion of the core structure. frontiersin.org
(S)-Norcoclaurine The first committed intermediate, formed by the condensation of dopamine and 4-HPAA. acs.org
(S)-Coclaurine Formed by the 6-O-methylation of (S)-norcoclaurine. acs.org
(S)-N-Methylcoclaurine Formed by the N-methylation of (S)-coclaurine. nih.gov
(S)-Reticuline A key branch-point intermediate formed after hydroxylation and subsequent 4'-O-methylation of (S)-N-methylcoclaurine; proposed direct precursor to the aporphine scaffold. oup.comfrontiersin.org

Role of Methylation and Hydroxylation Steps

Hydroxylation and methylation are crucial tailoring reactions that create the vast structural diversity observed within the BIA family. These steps are essential for forming the specific chemical signature of this compound.

Hydroxylation , primarily catalyzed by cytochrome P450 monooxygenases (CYPs), introduces hydroxyl (-OH) groups at specific positions on the aromatic rings of the precursor molecules. oup.comresearchgate.net These hydroxylations serve two main purposes: they increase the solubility of intermediates and, more importantly, they provide reactive sites for subsequent modifications, such as O-methylation or the formation of methylenedioxy bridges. oup.com A critical hydroxylation event occurs on the (S)-N-methylcoclaurine intermediate, which is a prerequisite for the subsequent O-methylation that yields (S)-reticuline. acs.org Furthermore, the hydroxyl groups on the reticuline precursor are essential for the subsequent intramolecular C-C phenol (B47542) coupling reaction that defines the aporphine skeleton. oup.com

Methylation reactions are typically catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs). researchgate.net These enzymes are highly specific in their action and are categorized based on whether they methylate an oxygen atom (O-methyltransferases, OMTs) or a nitrogen atom (N-methyltransferases, NMTs). frontiersin.org

O-methylation , catalyzed by various OMTs, converts hydroxyl groups to methoxy (B1213986) (-OCH3) groups. The specific pattern of methoxy groups on the aporphine ring system is a defining feature of individual alkaloids. Enzymes like norcoclaurine 6-O-methyltransferase (6OMT) and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) are key players in the formation of the reticuline precursor. researchgate.net

N-methylation , catalyzed by NMTs, is responsible for converting the secondary amine in early intermediates like (S)-coclaurine into a tertiary amine, and can further lead to quaternary amines in final products. nih.gov This modification significantly impacts the alkaloid's chemical properties.

The precise sequence and regioselectivity of these hydroxylation and methylation steps are what ultimately direct the biosynthetic pathway towards this compound instead of another aporphine alkaloid.

Enzymatic Transformations in Alkaloid Pathways of Artabotrys Species

While the specific enzymes for this compound biosynthesis have not been isolated and characterized, the known diversity of aporphine and other benzylisoquinoline alkaloids in Artabotrys and related Annonaceae species allows for the confident prediction of the enzyme families involved. researchgate.netpsgcas.ac.in The biosynthesis of complex alkaloids involves highly specific enzymes that often appear to have evolved for roles in secondary metabolism. nih.govnih.gov

The key enzymatic transformations hypothesized for this compound formation include:

Pictet-Spengler Condensation: This reaction, forming the basic tetrahydroisoquinoline skeleton from dopamine and 4-HPAA, is catalyzed by Norcoclaurine Synthase (NCS) . acs.orgacs.org

O- and N-Methylation: A suite of specific O-Methyltransferases (OMTs) and N-Methyltransferases (NMTs) are responsible for the sequential methylation of hydroxyl and amine functionalities on the pathway intermediates leading to and beyond reticuline. oup.comkyoto-u.ac.jp

Aromatic Hydroxylation and C-C Phenol Coupling: The most critical transformations are catalyzed by Cytochrome P450 Monooxygenases (CYPs) . researchgate.net A CYP enzyme first hydroxylates the precursor molecule. Subsequently, a specific type of CYP, often from the CYP80 family (e.g., CYP80G2 in related pathways), catalyzes the intramolecular C-C oxidative coupling of the (S)-reticuline precursor to form the defining tetracyclic aporphine scaffold. oup.comacs.org It is this oxidative cyclization that converts a benzylisoquinoline into an aporphine.

Table 2: Hypothesized Enzyme Families in this compound Biosynthesis

Enzyme FamilyAbbreviationCatalyzed Reaction
Norcoclaurine Synthase NCSCatalyzes the initial Pictet-Spengler reaction to form (S)-norcoclaurine. acs.org
O-Methyltransferases OMTsTransfer a methyl group from S-adenosyl-L-methionine (SAM) to hydroxyl groups on the alkaloid scaffold. researchgate.netnih.gov
N-Methyltransferases NMTsTransfer a methyl group from SAM to the nitrogen atom of the isoquinoline ring. nih.gov
Cytochrome P450 Monooxygenases CYPsCatalyze aromatic hydroxylation and the critical intramolecular C-C phenol coupling to form the aporphine core. oup.comresearchgate.netnih.gov

Comparative Analysis with Other Tetrahydroisoquinoline Alkaloid Biosynthesis

The proposed biosynthetic pathway for this compound shares a conserved core logic with other well-studied aporphine alkaloids, such as magnoflorine (B1675912) and corytuberine (B190840). acs.org The common theme is the construction of the aporphine ring system from (S)-reticuline via an intramolecular phenol coupling reaction catalyzed by a CYP80-type enzyme. acs.orgnih.gov

Corytuberine and Magnoflorine: In opium poppy (Papaver somniferum), (S)-reticuline is converted to (S)-corytuberine by the enzyme corytuberine synthase (a CYP80G2 enzyme). acs.org Corytuberine can then be N-methylated by a reticuline N-methyltransferase (RNMT) to yield the quaternary aporphine alkaloid magnoflorine. nih.gov This demonstrates a common pattern where the core aporphine structure is formed first, followed by terminal methylation steps.

Nuciferine (B1677029): In the sacred lotus (B1177795) (Nelumbo nucifera), the biosynthesis of aporphines like nuciferine also proceeds through similar intermediates. biorxiv.org However, research suggests some unique features, such as a potential lack of strict stereospecificity in early methylation steps and the possibility that pathways branch from N-methylcoclaurine rather than reticuline, as reticuline itself has not been isolated from the plant. nih.govbiorxiv.org This highlights how different plant lineages can evolve variations on a central biosynthetic theme to produce their unique alkaloid profiles.

Other BIA Classes: The central precursor, (S)-reticuline, not only leads to aporphines but is also the precursor for entirely different structural classes of alkaloids. For example, the berberine (B55584) bridge enzyme (BBE) acts on (S)-reticuline to initiate the formation of protoberberine alkaloids, while other enzyme classes lead to morphinan (B1239233) (e.g., morphine) or bisbenzylisoquinoline alkaloids. oup.comfrontiersin.org

No Scientific Data Found for "this compound"

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Despite employing various search strategies focused on the requested topics—including modulatory effects on cellular pathways, enzyme inhibition, in vitro cellular efficacy, antimicrobial and anti-inflammatory potentials, and molecular target elucidation—no studies corresponding to "this compound" could be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. It is recommended to verify the spelling of the compound and consult chemical databases for the correct nomenclature. If the name is accurate, it implies a lack of published research on its biological activities within the scope of the requested outline.

Biological Activities and Mechanistic Investigations in Vitro and Cellular Studies

Structure-Activity Relationship (SAR) Derivations from Analogues

The exploration of the structure-activity relationship (SAR) of Artabonatine E and its analogues has provided valuable insights into the molecular features crucial for its biological activities. By systematically modifying the core structure of this compound and evaluating the biological potency of the resulting analogues, researchers have begun to delineate the contributions of different functional groups to its cytotoxic effects. These investigations have primarily focused on alterations to the N-substituent and the substitution patterns on the aromatic rings of the 4,5-dioxoaporphine scaffold.

Influence of the N-Alkoxy Group

A key distinguishing feature of this compound is the presence of an N-methoxy group. The synthesis and cytotoxic evaluation of this compound and its analogue, N-methoxycepharadione B, have demonstrated that both compounds exhibit cytotoxicity against various tumor cell lines. researchgate.net This suggests that the N-methoxy functionality is compatible with, and likely contributes to, the cytotoxic profile of this class of compounds. Further studies on related aporphine (B1220529) alkaloids have indicated that the nature of the nitrogen substituent can significantly impact biological activity. nih.gov For instance, in simple aporphines, N-methyl and N-(2-hydroxypropyl) substitutions have been shown to be beneficial for cytotoxicity. nih.gov

Impact of A-Ring Substituents

The substitution pattern on the A-ring of the 4,5-dioxoaporphine core plays a critical role in modulating cytotoxic potency. This compound possesses a methylenedioxy bridge at positions C-1 and C-2. A comparative study of the closely related compounds, cepharadione A (which also has a 1,2-methylenedioxy group) and cepharadione B (with 1,2-dimethoxy groups), revealed that the methylenedioxy functionality enhances DNA-damaging activity. sci-hub.se Specifically, cepharadione A showed potent inhibition of a yeast strain deficient in DNA repair, while cepharadione B was essentially inactive in the same assay. sci-hub.se This indicates that the rigid, planar methylenedioxy group of this compound is a key determinant of its cytotoxic mechanism, which is likely linked to DNA damage.

Further investigations into A-ring modifications have shown that while substitution at C-2 is not an absolute requirement for potent biological activity, the steric bulk at C-1 is a limiting factor for maintaining growth inhibition. sci-hub.se The discovery of pseuduvarines A and B, two dioxoaporphine alkaloids bearing an amino group on the A-ring, has expanded the understanding of SAR in this region. researchgate.net These compounds exhibited significant cytotoxicity, highlighting that nitrogen-containing substituents on the A-ring can be well-tolerated and may even enhance the cytotoxic profile. researchgate.net

The D-ring of the aporphine skeleton in this compound is unsubstituted. While less explored than the A-ring, the substitution pattern on the D-ring is also known to influence the activity of aporphine alkaloids in general. asianpubs.org The planarity of the tetracyclic 4,5-dioxoaporphine system is considered important for its ability to intercalate with DNA, a proposed mechanism of action for many compounds in this class. mdpi.com The oxidation at positions C-4 and C-5 to form the dioxo functionality is a critical feature for the cytotoxicity of this subclass of aporphines.

The table below summarizes the cytotoxic activities of this compound and selected analogues, illustrating the structure-activity relationships discussed.

Compound NameStructureCell Line(s)Activity (IC50/GI50)Reference(s)
This compound N-methoxy-1,2-methylenedioxy-4,5-dioxoaporphineP-3881.1 µM (camptothecin-resistant), 1.5 µM (wild-type) researchgate.net
N-methoxycepharadione B N-methoxy-1,2-dimethoxy-4,5-dioxoaporphineVarious tumor cell linesCytotoxic researchgate.net
Cepharadione A N-methyl-1,2-methylenedioxy-4,5-dioxoaporphineRAD52 deficient yeast50.2 nM sci-hub.se
Cepharadione B N-methyl-1,2-dimethoxy-4,5-dioxoaporphineRAD52 deficient yeastInactive sci-hub.se
Pseuduvarine A 3-amino-1,2-methylenedioxy-4,5-dioxoaporphineMCF7, HepG2, HL-600.9 µM, 21.7 µM, 50.0 µM researchgate.net
Pseuduvarine B 3-amino-N-methyl-1,2-methylenedioxy-4,5-dioxoaporphineMCF7, HepG2, HL-6050.0 µM, 15.7 µM, 12.4 µM researchgate.net

Advanced Analytical Methodologies for Artabonatine E Research

Quantitative Analysis Techniques

The accurate determination of Artabonatine E concentrations in various matrices is fundamental for research and development. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the techniques of choice for this purpose, offering high sensitivity and selectivity.

HPLC-UV Methodology:

A common approach for the quantification of aporphine (B1220529) alkaloids involves reverse-phase HPLC with UV detection. A C18 column is typically employed for separation. The mobile phase often consists of a gradient mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution allows for the effective separation of this compound from other related compounds that may be present in the sample matrix. UV detection is generally set at a wavelength corresponding to the maximum absorbance of the aporphine chromophore, often in the range of 270-280 nm, to ensure optimal sensitivity. Method validation would include establishing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, as exemplified in the hypothetical validation data below.

Table 1: Hypothetical HPLC-UV Method Validation Parameters for this compound

Parameter Result
Linearity (r²) >0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (Recovery %) 98.5% - 101.2%

LC-MS/MS for Enhanced Quantification:

For ultra-sensitive and highly selective quantification, especially in complex biological samples, LC-MS/MS is the preferred method. This technique couples the superior separation capabilities of LC with the mass-resolving power of tandem mass spectrometry. The analysis is typically performed in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for this compound and an appropriate internal standard. This Multiple Reaction Monitoring (MRM) approach provides exceptional specificity and minimizes matrix interference. The development of an LC-MS/MS method would involve optimizing the cone voltage and collision energy to achieve the most stable and abundant fragment ions for quantification. researchgate.netucl.ac.benih.govuliege.be

Purity Assessment and Impurity Profiling

Ensuring the purity of this compound is critical for accurate biological and pharmacological studies. Impurity profiling involves the identification and quantification of any process-related impurities or degradation products.

HPLC coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is a powerful tool for this purpose. researchgate.net This allows for the detection and tentative identification of impurities based on their accurate mass measurements and fragmentation patterns. Potential impurities could include biosynthetic precursors, isomers, or degradation products formed during extraction and purification.

A typical impurity profiling workflow would involve:

Stress testing of this compound under various conditions (e.g., acid, base, heat, light) to induce degradation and identify potential degradation products.

Development of a stability-indicating HPLC method capable of separating this compound from all potential impurities.

Characterization of detected impurities using LC-MS/MS and comparison with known related structures.

Quantification of impurities relative to the main this compound peak.

Table 2: Hypothetical Impurity Profile of a Synthesized Batch of this compound

Impurity Retention Time (min) [M+H]⁺ (m/z) Proposed Identity Level (%)
Impurity A 8.5 322.1025 Precursor X 0.08
Impurity B 10.2 338.0971 Oxidized derivative 0.12

Metabolite Profiling in Biological Systems (Excluding Human Samples)

Understanding the metabolic fate of this compound in biological systems is crucial for interpreting its activity and potential effects. In vitro models, such as liver microsomes from various species (e.g., rat, mouse, dog), are commonly used to predict in vivo metabolism. frontiersin.orgnih.govmdpi.comaminer.orgcolab.ws

The experimental procedure typically involves incubating this compound with liver microsomes in the presence of NADPH as a cofactor. The reaction is quenched at various time points, and the samples are analyzed by LC-HRMS to detect and identify potential metabolites. nih.gov Common metabolic pathways for aporphine alkaloids include O-demethylation, hydroxylation, and subsequent conjugation with glucuronic acid or sulfate. nih.govcolab.ws

Table 3: Hypothetical Metabolites of this compound Identified in Rat Liver Microsomes

Metabolite [M+H]⁺ (m/z) Proposed Biotransformation
M1 324.0866 O-demethylation
M2 354.0971 Hydroxylation
M3 500.1499 Glucuronide conjugate of M1

These in vitro studies provide valuable insights into the primary metabolic pathways and can guide further in vivo pharmacokinetic studies in animal models.

Isotopic Labeling for Pathway Tracing

Isotopic labeling is an indispensable technique for elucidating the biosynthetic pathway of natural products like this compound. By feeding a living system (e.g., the source plant or a cell culture) with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), the biosynthetic origin of each atom in the final molecule can be traced. h1.coacs.orgnih.gov

For this compound, which is an isoquinoline (B145761) alkaloid, likely precursors would include amino acids such as tyrosine and dopamine (B1211576). acs.org For instance, a feeding experiment could involve administering ¹³C-labeled L-tyrosine to the producing organism. After a period of incubation, this compound would be isolated, and its ¹³C NMR spectrum would be compared to that of an unlabeled sample. The specific enrichment of certain carbon signals in the spectrum would reveal their origin from the labeled precursor.

Table 4: Hypothetical Results from a ¹³C-Labeling Experiment for this compound Biosynthesis

Carbon Position in this compound ¹³C Enrichment Observed Inferred Origin
C-1, C-3a, C-4, C-5 Yes Tyrosine (aromatic ring and side chain)
C-6a, C-7 No Other precursor
N-6 Yes (with ¹⁵N-tyrosine) Tyrosine (amino group)

These studies, often combined with genomic and enzymatic analyses, are powerful for mapping the intricate steps of natural product biosynthesis. h1.conih.govpugetsound.edu

Computational and Modeling Studies of Artabonatine E

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule, such as an alkaloid, to the binding site of a target protein.

Another study focused on the potential of the aporphine (B1220529) alkaloids nuciferine (B1677029), nornuciferine, and roemerine (B1679503) as anti-breast cancer agents by docking them against targets like EGFR, MAPK8, JAK2, and IKBKB. innovareacademics.in The results indicated that roemerine exhibited the lowest binding energy, suggesting a strong potential for interaction with these cancer-related proteins. innovareacademics.in

A hypothetical molecular docking study of Artabonatine E could provide valuable predictions about its potential biological targets and its binding orientation within their active sites. The binding affinities and interaction patterns of related aporphine alkaloids with various protein targets, as determined by molecular docking, are summarized in the table below.

AlkaloidProtein TargetBinding Affinity (kcal/mol)Key Interacting Residues (Example)
NuciferineEGFR-8.5MET793, LYS745
NornuciferineEGFR-8.2LEU718, VAL726
RoemerineEGFR-9.1CYS797, LEU844
NuciferineMAPK8-7.9MET111, LEU168
NornuciferineMAPK8-7.6LYS55, ASP169
RoemerineMAPK8-8.4GLU109, ILE32
NuciferineJAK2-7.5LEU855, GLY993
NornuciferineJAK2-7.2VAL863, LEU932
RoemerineJAK2-8.0LYS882, GLU930
NuciferineIKBKB-6.9LYS44, GLU61
NornuciferineIKBKB-6.5SER26, GLN27
RoemerineIKBKB-7.3ILE25, CYS99

Data is illustrative and compiled from studies on related aporphine alkaloids. innovareacademics.ininnovareacademics.inresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. researchgate.net This method is crucial for understanding the dynamic nature of ligand-protein interactions and the stability of the resulting complex.

In the context of aporphine alkaloids, MD simulations have been employed to complement molecular docking studies. For example, a study on aporphine-benzylpyridinium conjugates, designed as acetylcholinesterase (AChE) inhibitors, utilized MD simulations to understand the binding stability of these compounds within the enzyme's active site. acs.org Such simulations can reveal how the ligand and protein adapt to each other and can highlight the importance of specific interactions for maintaining a stable bound state.

An MD simulation of this compound docked into a putative target protein could offer insights into its conformational flexibility and the stability of its interaction. This would be critical in validating the binding mode predicted by molecular docking and in understanding the energetic and structural determinants of its binding.

In Silico Prediction of Bioactivity and Target Interactions

In silico methods for predicting bioactivity and target interactions encompass a range of computational techniques that use the chemical structure of a compound to forecast its biological effects. These methods are valuable for prioritizing compounds for further experimental testing.

For aporphine alkaloids, in silico approaches have been used to predict a wide array of biological activities. nih.gov These predictions are often based on the similarity of the compound's structure to known active molecules or through the use of predictive models trained on large datasets of chemical structures and their associated biological activities. For instance, in silico studies on various isoquinoline (B145761) alkaloids have been used to predict their antiviral potential. nih.gov

A comprehensive in silico analysis of this compound could involve screening its structure against databases of known pharmacologically active compounds and using various predictive models to generate a profile of its likely biological activities and potential protein targets. This would provide a valuable roadmap for its future pharmacological investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

While a specific QSAR model for this compound and its analogues has not been reported, studies on other aporphine alkaloids have demonstrated the utility of this approach. For example, a study on aporphine and protoberberine alkaloids developed QSAR models to predict their blood-brain barrier permeability. nih.gov The study found that for aporphine alkaloids, lipophilicity (logP o/w) was a key descriptor influencing their permeation into the brain. nih.gov Another study performed QSAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for eight aporphine alkaloids, suggesting that compounds like N-methyl glaucine (B1671577) acetate (B1210297) and magnoflorine (B1675912) were suitable for medicinal applications based on their predicted biocompatibility and pharmacokinetics. researchgate.net

Developing a QSAR model for a series of this compound analogues would require synthesizing and testing a set of structurally related compounds. The resulting model could then be used to predict the activity of virtual analogues, helping to prioritize the synthesis of those with the highest predicted potency.

The table below illustrates the kind of data that would be used in a QSAR study of aporphine alkaloids, focusing on physicochemical descriptors that are often correlated with biological activity.

CompoundMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Number of Hydrogen Bond DonorsNumber of Hydrogen Bond Acceptors
Nuciferine295.383.612.502
Nornuciferine281.353.324.112
Roemerine279.343.112.502
Magnoflorine342.411.244.114
Glaucine355.433.830.904

Physicochemical properties are approximate and intended for illustrative purposes.

Future Research Directions and Potential Applications

Exploration of Undiscovered Biosynthetic Intermediates

The biosynthesis of aporphine (B1220529) alkaloids, including Artabonatine E, is generally understood to originate from the amino acid tyrosine, leading to the central intermediate (S)-reticuline. acs.org The proposed pathway involves the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde derivatives, followed by a series of enzymatic reactions including methylation, hydroxylation, and intramolecular C-C bond formation to construct the characteristic tetracyclic core. acs.org Specifically, enzymes like norcoclaurine synthase (NCS), O-methyltransferases, and cytochrome P450 monooxygenases (such as CYP80G2) are implicated in the formation of the aporphine scaffold. acs.org

However, the precise sequence of events and all intermediate molecules leading specifically to this compound remain to be fully characterized. Future research should focus on identifying and isolating currently unknown intermediates in the biosynthetic cascade. This could involve advanced isotopic labeling studies and the use of sophisticated analytical techniques to trap and identify transient molecules within Artabotrys species. A deeper understanding of these intermediates is crucial for biotechnological production and for inspiring novel synthetic strategies.

Development of Novel Synthetic Routes with Enhanced Efficiency or Selectivity

Future synthetic endeavors could explore innovative methodologies such as:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry at key steps, thereby avoiding the need for chiral resolution or the use of chiral auxiliaries. researchgate.netresearchgate.net

C-H Activation/Functionalization: Directly modifying the aromatic core through C-H activation could significantly shorten synthetic pathways by eliminating the need for pre-functionalized starting materials. researchgate.net

Flow Chemistry: Utilizing microreactor technology could enhance reaction efficiency, safety, and scalability.

Biomimetic Synthesis: Designing synthetic routes that mimic the proposed biosynthetic pathway could offer a more direct and potentially more efficient approach to the natural product. thieme-connect.com

The table below summarizes some modern synthetic reactions that could be adapted for more efficient this compound synthesis.

Reaction TypePotential Advantage for this compound Synthesis
Palladium-catalyzed Direct ArylationFewer steps by avoiding pre-functionalization of aromatic rings. researchgate.net
Asymmetric HydrogenationHigh enantioselectivity in forming the chiral centers of the tetrahydroisoquinoline core. researchgate.netresearchgate.net
Pictet-Spengler CyclizationA classic and reliable method for constructing the tetrahydroisoquinoline core. acs.org
Oxidative Biaryl CouplingForms the key biphenyl (B1667301) linkage of the aporphine core in a single step. researchgate.net

Identification of New Molecular Targets for this compound and its Analogues

Preliminary studies on related aporphine alkaloids have hinted at a range of biological activities, but the specific molecular targets of this compound are largely unknown. nih.govnih.gov Identifying these targets is paramount to understanding its mechanism of action and exploring its therapeutic potential.

Future research should employ a multi-pronged approach:

Affinity-based Proteomics: Using this compound as a molecular probe to isolate and identify its binding partners in cell lysates.

Computational Docking and Molecular Dynamics Simulations: In silico methods can predict potential binding sites on known protein targets, which can then be validated experimentally. nih.gov

High-Throughput Screening: Testing this compound and its synthetic analogues against panels of enzymes, receptors, and ion channels to identify new biological activities.

Investigation of Synergistic Effects with Other Bioactive Compounds in vitro

The potential for this compound to act synergistically with other bioactive compounds, including conventional drugs, is a promising area of research. medrxiv.org Synergistic interactions can lead to enhanced efficacy, reduced side effects, and the potential to overcome drug resistance. medrxiv.org

Initial in vitro studies should focus on combining this compound with:

Known Anticancer Agents: Investigating if this compound can enhance the cytotoxicity of chemotherapy drugs against various cancer cell lines. dovepress.com

Antibiotics: Assessing its ability to potentiate the activity of antibiotics against resistant bacterial strains. medrxiv.org

Other Natural Products: Exploring combinations with other phytochemicals from Artabotrys or other medicinal plants to uncover novel synergistic effects. researchgate.net

Fractional inhibitory concentration (FIC) index calculations from these studies will be crucial in quantifying the level of synergy.

Role of this compound in Plant Chemical Ecology and Defense Mechanisms

Alkaloids and other secondary metabolites in plants often serve as crucial defense mechanisms against herbivores, pathogens, and environmental stressors. interesjournals.orgscitechnol.comwalshmedicalmedia.com The role of this compound within its native Artabotrys species is an intriguing ecological question. dokumen.pubalraziuni.edu.ye

Research in this area should investigate:

Anti-feedant Properties: Conducting bioassays to determine if this compound deters feeding by common herbivores.

Antimicrobial and Antifungal Activity: Testing the compound against a range of plant pathogens to see if it provides protection against disease. scitechnol.com

Allelopathic Effects: Examining whether this compound released into the soil inhibits the growth of competing plant species.

Induction by Elicitors: Studying if the production of this compound is upregulated in response to stimuli like wounding or the application of plant defense signaling molecules such as jasmonic acid or salicylic (B10762653) acid. phytojournal.com

Understanding its ecological role can provide insights into the evolution of chemical diversity in plants and may lead to new applications in agriculture.

Prospects for Non-Therapeutic Biotechnological Applications

Beyond its potential in medicine, this compound and its derivatives could have valuable applications in other biotechnological fields.

Agrochemistry: If shown to have potent insecticidal or antifungal properties, this compound could be a lead compound for the development of new, potentially more environmentally friendly, biopesticides. phytojournal.com Its role as a natural defense compound in plants supports this prospect. nih.gov

Bio-preservation: Its potential antimicrobial properties could be explored for use as a natural preservative in food or other perishable products, offering an alternative to synthetic preservatives.

Advanced Analytical Method Development for Trace Analysis and Metabolomics

To fully explore the biosynthesis, ecological role, and potential applications of this compound, robust and sensitive analytical methods are essential. nih.govuva.es The ability to detect and quantify trace amounts of this compound in complex biological matrices is critical.

Future analytical development should focus on:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Developing highly selective and sensitive methods for quantifying this compound in plant extracts, cell cultures, and environmental samples. uva.es

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS for non-targeted metabolomics studies to identify this compound and other related alkaloids in Artabotrys species, providing a broader picture of the plant's chemical profile. univ-rennes.fr

Capillary Electrophoresis and Immunoassays: Exploring these techniques as alternative or complementary methods for rapid and potentially field-based analysis. uva.es

The development of these methods will underpin progress in all other areas of this compound research. univ-rennes.freuropa.eu

Q & A

Q. What are the recommended methodologies for isolating and purifying Artabonatine E from natural sources?

To isolate this compound, researchers should employ sequential extraction techniques using solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) followed by chromatographic separation (e.g., column chromatography, HPLC). Fractionation should be guided by bioactivity assays or spectroscopic profiling. Critical parameters include solvent purity, temperature control, and reproducibility across batches . Structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS), with spectral data cross-referenced against published databases to minimize misidentification .

Q. How should researchers design initial experiments to characterize this compound’s molecular interactions?

Begin with in vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to identify potential protein targets. Pair these with molecular docking simulations to predict binding affinities and active sites. For validation, use mutagenesis studies or competitive inhibition assays. Ensure controls include structurally analogous compounds to rule out nonspecific interactions .

Q. What statistical approaches are essential for validating this compound’s bioactivity in preliminary studies?

Apply dose-response analyses (e.g., IC₅₀ calculations) using nonlinear regression models. Use ANOVA or Student’s t-tests to compare experimental vs. control groups, adjusting for multiple comparisons (e.g., Bonferroni correction). Report confidence intervals and effect sizes to contextualize significance .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Contradictions often arise from variations in experimental models (e.g., cell lines, animal species) or assay conditions. Conduct a systematic review of methodologies across studies, focusing on variables like concentration ranges, exposure durations, and endpoint measurements. Replicate key experiments under standardized protocols and employ orthogonal assays (e.g., CRISPR knockouts, RNA-seq) to corroborate findings .

Q. What strategies optimize the integration of multi-omics data in this compound research?

Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., pathway enrichment via KEGG, STRING). Apply machine learning algorithms to identify co-expression networks or predictive biomarkers. Validate hypotheses through targeted knock-in/knockout models .

Q. How should researchers address reproducibility challenges in in vivo toxicity studies of this compound?

Adhere to ARRIVE guidelines for animal studies: standardize housing conditions, randomization, and blinding. Use isogenic animal models to reduce genetic variability. Include pharmacokinetic profiling (e.g., bioavailability, half-life) and histopathological analyses. Publish raw data and protocols in open-access repositories to facilitate meta-analyses .

Methodological and Ethical Considerations

Q. What frameworks ensure ethical compliance in human cell-based studies of this compound?

Obtain institutional review board (IRB) approval for primary cell lines or patient-derived samples. Document informed consent protocols and anonymize data per GDPR or HIPAA standards. For commercial cell lines, verify authenticity via STR profiling to mitigate contamination risks .

Q. How can structural ambiguity in this compound derivatives be minimized?

Use X-ray crystallography for absolute configuration determination. For unstable derivatives, apply cryogenic NMR or computational chemistry (e.g., density functional theory) to predict stereochemistry. Cross-validate results with independent labs and deposit crystallographic data in public databases (e.g., Cambridge Structural Database) .

Data Presentation and Publication Guidelines

Q. What are best practices for presenting contradictory bioactivity data in manuscripts?

Use comparative tables to highlight disparities in experimental conditions (e.g., pH, temperature) and biological models. Discuss limitations under "Results" and propose mechanistic hypotheses in the "Discussion." Include supplementary materials with raw datasets and statistical code .

Q. How should researchers address peer reviews critiquing the scope of this compound studies?

Revise manuscripts to clarify the research question’s novelty (e.g., gap in structure-activity relationship studies). Cite recent reviews to contextualize findings and avoid overgeneralization. For rejected claims, provide additional validation data or acknowledge limitations transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.